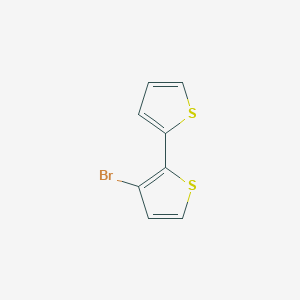

3-Bromo-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-6-3-5-11-8(6)7-2-1-4-10-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEZRRZWTSRZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394225 | |

| Record name | 3-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-69-8 | |

| Record name | 3-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 3 Bromo 2,2 Bithiophene

| Property | Value |

| CAS Number | 19690-69-8 |

| Molecular Formula | C₈H₅BrS₂ |

| Molecular Weight | 245.16 g/mol |

| Appearance | White-yellowish powder/solid |

| Purity | >95-98% |

Sources: aksci.combldpharm.com

Chemical Reactivity and Advanced Functionalization of 3 Bromo 2,2 Bithiophene

Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

The carbon-bromine bond at the 3-position of the 2,2'-bithiophene (B32781) core is a versatile handle for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing more complex π-conjugated systems for applications in organic electronics. acs.org

Suzuki-Miyaura Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting 3-Bromo-2,2'-bithiophene with aryl or alkyl boronic acids or their esters. acs.org This reaction is instrumental in the synthesis of π-conjugated polymers and small molecules for organic electronic devices. acs.org For instance, the coupling of this compound with arylboronic acids is a key step in creating 3-aryl-2,2'-bithiophenes, which serve as building blocks for advanced materials. core.ac.uk

Typical reaction conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium carbonate (K₂CO₃), and a solvent system, often a mixture of toluene (B28343) and water. The reaction is generally carried out under an inert atmosphere to prevent the degradation of the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-thiophenes

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|---|

| 3,3'-Dibromo-2,2'-bithiophene (B32780) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80°C | 3,3'-Diaryl-2,2'-bithiophenes | |

| 5-Bromo-2,2'-bithiophene | 3-Pyridylboroxin | Pd(PPh₃)₄ | Sodium Carbonate | Aqueous | 70-80°C | 5-(3-pyridyl)-2,2'-bithiophene | google.com |

| 5-Bromo-5´-formyl-2,2´-bithiophene | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 80°C | 5-Aryl-5´-formyl-2,2´-bithiophenes | core.ac.ukresearchgate.net |

Stille Coupling for Organostannane Derivatives

The Stille coupling reaction involves the palladium-catalyzed coupling of this compound with organostannane reagents. wikipedia.org This method is highly valued for its tolerance of a wide variety of functional groups and can be performed under neutral and mild conditions. sci-hub.se It is a versatile tool for creating complex organic molecules, including thiophene-based oligomers with tailored electronic properties. sci-hub.se

The reaction typically employs a palladium catalyst, such as those derived from Pd(0) or Pd(II) sources, and may be accelerated by the addition of ligands. harvard.edu The choice of solvent and temperature can be optimized to achieve high yields. For example, coupling 3,3'-Dibromo-2,2'-bithiophene with organostannanes using a catalyst system of Pd₂(dba)₃ and P(o-tol)₃ in THF at 60°C yields thiophene-based oligomers.

Kumada Cross-Coupling with Grignard Reagents

First developed in 1972, the Kumada cross-coupling reaction utilizes a nickel or palladium catalyst to couple Grignard reagents with organic halides like this compound. organic-chemistry.org This method is advantageous for the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org Symmetrical di-bromo-2,2'-bithiophene derivatives have been efficiently coupled with cyclohexylmagnesium bromide in the presence of iron, nickel, or palladium catalysts under mild conditions. researchgate.netacgpubs.org Additives such as lithium chloride can enhance the efficiency of the Grignard reagent. researchgate.nettrdizin.gov.tr

The reaction of 3,3'-dibromo-2,2'-bithiophene can be transformed via a Grignard reaction to produce 3,3'-dialkyl-2,2'-bithiophenes. researchgate.net

Table 2: Catalyst Systems for Kumada Coupling of Brominated Thiophenes

| Substrate | Grignard Reagent | Catalyst | Additive | Reference |

|---|---|---|---|---|

| Symmetrical di-bromo-2,2'-bithiophene | Cyclohexylmagnesium bromide | Fe, Ni, or Pd complexes | Lithium chloride/bromide | researchgate.netacgpubs.org |

Sonogashira-Hagihara Coupling for Ethynyl Linkages

The Sonogashira-Hagihara coupling is a palladium and copper co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is crucial for synthesizing conjugated enynes and arylalkynes. libretexts.org For instance, the polymerization of 3,3′,5,5′-tetrabromo-2,2′-bithiophene with ethynylbenzene monomers via this coupling method produces microporous polymers. ossila.com

Standard conditions for the Sonogashira-Hagihara reaction involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. beilstein-journals.org The reaction typically proceeds at room temperature. beilstein-journals.org

Lithiation and Subsequent Quenching Reactions

The bromine atom on this compound can be exchanged with lithium through a process called lithiation, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C in THF). mdpi.com The resulting lithiated intermediate is a powerful nucleophile that can be quenched with various electrophiles to introduce a wide range of functional groups. mdpi.comresearchgate.net

For example, quenching the lithiated bithiophene with trimethyl borate (B1201080) followed by an acidic workup yields a boronic acid derivative. This strategy has been applied to the selective synthesis of 5-lithio-2,2'-bithiophene, which can then be used to prepare iodo, ethynyl, and other functionalized bithiophenes. mdpi.com However, lithiation can sometimes lead to a lack of regioselectivity, producing mixtures of products. researchgate.net For instance, the lithiation of 2,2'-bithiophene can result in dilithiated species. researchgate.net

Electrophilic Aromatic Substitution Pathways

The thiophene (B33073) ring system is generally susceptible to electrophilic aromatic substitution, with reactions typically occurring at the 2- and 5-positions, which are more reactive than the 3- and 4-positions. chemicalbook.com In this compound, the existing bromo substituent and the second thiophene ring influence the position of further substitution. The bromine atom is deactivating but directs incoming electrophiles to the ortho and para positions.

A common electrophilic substitution is formylation via the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group (-CHO). core.ac.uk For example, treating 3,3'-dibromo-2,2'-bithiophene with the Vilsmeier reagent can lead to formylation at the 5,5'-positions. Another example is the nitration of 3,3'-dialkyl-2,2'-bithiophenes, which occurs at the active 5,5' positions. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium carbonate |

| Toluene |

| 3-aryl-2,2'-bithiophenes |

| 5-(3-pyridyl)-2,2'-bithiophene |

| 3-Pyridylboroxin |

| Sodium Carbonate |

| Dimethoxyethane (DME) |

| 5-Aryl-5´-formyl-2,2´-bithiophenes |

| 4-Arylthiophene-2-carbaldehydes |

| Potassium phosphate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tri(o-tolyl)phosphine |

| Tetrahydrofuran (B95107) (THF) |

| Cyclohexylmagnesium bromide |

| Lithium chloride |

| 3,3'-dialkyl-2,2'-bithiophenes |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Ethynylbenzene |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Copper(I) iodide |

| n-butyllithium |

| Trimethyl borate |

| 5-lithio-2,2'-bithiophene |

| 5-iodobithiophene |

| 5-ethynyl-2,2'-bithiophene |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| 3,3'-dibromo-2,2'-bithiophene |

Nucleophilic Aromatic Substitution Derivatives

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of halogen substituents can facilitate such reactions, particularly under specific conditions or when the ring is electronically activated. wikipedia.org In the case of this compound, the bromine atom can be substituted by strong nucleophiles, providing a direct route to certain functionalized derivatives.

A prominent example of this reactivity is cyanation, which introduces a powerful electron-withdrawing cyano (-CN) group. The reaction of a related compound, 3,3'-dibromo-2,2'-bithiophene, with copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures yields the corresponding dicyano-bithiophene. This transformation, a variation of the Rosenmund-von Braun reaction, can be applied to this compound to synthesize 3-cyano-2,2'-bithiophene. The introduction of the cyano group significantly alters the electronic profile of the bithiophene core, making it more electron-deficient. ossila.comresearchgate.net

Another class of nucleophiles, amines, can also displace the bromo substituent. Research on 3-bromo-2-nitrobenzo[b]thiophene has shown that it readily reacts with various amines to yield N-substituted 3-aminobenzothiophene derivatives via an SNAr mechanism. rsc.org The nitro group in this case strongly activates the ring towards nucleophilic attack. For this compound, which lacks such a potent activating group, direct amination via SNAr is more challenging and may require copper catalysis (Ullmann condensation) or harsh reaction conditions. More contemporary and efficient methods for introducing amino groups typically involve palladium-catalyzed cross-coupling, as discussed in the following section.

| Reaction Type | Reagent | Product | Electronic Effect of Substituent |

| Cyanation | Copper(I) cyanide (CuCN) | 3-Cyano-2,2'-bithiophene | Electron-Withdrawing |

| Amination | Amine (e.g., R₂NH) | 3-Amino-2,2'-bithiophene | Electron-Donating |

Strategies for Introducing Electron-Withdrawing and Electron-Donating Groups

The ability to append either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the bithiophene framework is crucial for designing materials with targeted properties, such as specific HOMO/LUMO energy levels for organic electronics. beilstein-journals.orgrsc.org The bromine atom in this compound is an excellent anchor point for these strategic functionalizations, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Introduction of Electron-Withdrawing Groups (EWGs)

EWGs lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) and increase the electron affinity of the molecule.

Cyanation: As detailed previously, the most direct method to install a potent EWG is the nucleophilic substitution of the bromine atom with a cyanide group to form 3-cyano-2,2'-bithiophene. ossila.com This conversion has a profound impact on the electronic structure, and polymers incorporating dicyano-bithiophene units have been shown to exhibit n-channel (electron-transporting) characteristics in transistors. rsc.org

Fluorination: The introduction of fluorine atoms is another strategy to create electron-deficient materials. ossila.com While direct nucleophilic fluorination on unactivated aryl bromides can be challenging, specialized reagents and conditions can achieve this transformation. The resulting 3-fluoro-2,2'-bithiophene would possess altered electronic properties due to the high electronegativity of fluorine.

Table 1: Synthesis of EWG-Substituted 2,2'-Bithiophene

| Starting Material | Reagent/Catalyst | Product | Functional Group |

|---|

Introduction of Electron-Donating Groups (EDGs)

EDGs raise the energy levels of the frontier molecular orbitals, particularly the HOMO, and decrease the ionization potential. Palladium-catalyzed cross-coupling reactions are the premier methods for installing these groups with high efficiency and functional group tolerance. smolecule.com

Suzuki Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful tool for introducing aryl or alkyl substituents. By selecting an arylboronic acid bearing electron-donating substituents (e.g., alkoxy or alkyl groups), one can effectively graft an EDG onto the 3-position of the bithiophene core. rsc.org This method offers a modular approach to fine-tuning the electronic properties of the final molecule. ossila.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is the state-of-the-art method for synthesizing arylamines, which are potent EDGs. Reacting this compound with primary or secondary amines in the presence of a suitable palladium catalyst and a base yields 3-amino-2,2'-bithiophene derivatives. This strategy allows for the introduction of dialkylamino or diarylamino groups, which are strong electron-donating moieties.

Table 2: Introduction of EDGs via Palladium-Catalyzed Cross-Coupling

| Reaction Name | Reagents/Catalyst | Product Example | Functional Group |

|---|---|---|---|

| Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-(4-Methoxyphenyl)-2,2'-bithiophene | Aryl (EDG) |

Application of 3 Bromo 2,2 Bithiophene in the Synthesis of π Conjugated Materials

Monomer in Conjugated Polymer Synthesis

3-Bromo-2,2'-bithiophene serves as a crucial monomer for the creation of conjugated polymers. The presence of the bromine atom provides a reactive site for polymerization, enabling the formation of long, conjugated polymer chains that are essential for efficient charge transport. ossila.com

Electrochemical polymerization is a method used to synthesize conductive polymer films directly onto an electrode surface. In the case of thiophene (B33073) derivatives, this process typically involves the oxidation of the monomer to form radical cations, which then couple to form the polymer. tue.nl While 3-alkylsulfanylthiophenes are difficult to polymerize electrochemically, their dimer, 3,3'-dialkylsulfanyl-2,2'-bithiophenes, can be effectively polymerized using this technique. acs.org This suggests that starting with the bithiophene unit facilitates the polymerization process. The electrochemical polymerization of 3-methylthiophene (B123197) has been shown to be significantly accelerated by the addition of a small amount of 2,2'-bithiophene (B32781), which lowers the required applied potential for polymerization. dtic.mil This indicates that the bithiophene unit plays a key role in the polymer growth mechanism.

A study on the electrochemical polymerization of 3,3'-dialkylsulfanyl-2,2'-bithiophenes demonstrated the successful formation of stable, electroactive polymer films. acs.org These polymers were soluble in common organic solvents and exhibited both p- and n-doping capabilities. acs.org

| Polymerization Method | Monomer System | Key Findings | Reference |

| Electrochemical Polymerization | 3-methylthiophene with 2,2'-bithiophene additive | Bithiophene addition increases the rate of polymerization and lowers the required potential. dtic.mil | dtic.mil |

| Electrochemical Polymerization | 3,3'-dialkylsulfanyl-2,2'-bithiophenes | Forms stable, soluble, and electroactive polymer films capable of p- and n-doping. acs.org | acs.org |

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers with well-defined structures. This compound is an ideal monomer for these methods due to the reactivity of its C-Br bond. Common methods include Stille, Suzuki, and nickel-catalyzed couplings. semanticscholar.orgacs.org

In Stille coupling, an organotin compound is coupled with an organohalide in the presence of a palladium catalyst. For instance, a polymer was synthesized by the Stille coupling of 2,5-bis(tributyl)stannyl-thiophene with a dibrominated derivative, showcasing the utility of brominated thiophenes in this reaction. unimib.it Similarly, Suzuki coupling, which uses a boronic acid derivative, is another effective method. The synthesis of a quaterthiophene was achieved in high yield via Suzuki-Miyaura coupling of 2,5´-Dibromo-3,3´-dimethyl-2,2´-bithiophene with 2-thiophene boronic acid. semanticscholar.org

Nickel-catalyzed couplings, such as Kumada coupling, are also widely employed. semanticscholar.org These reactions typically involve the coupling of a Grignard reagent with an organohalide. A nickel-catalyzed deprotonative polycondensation of 2-bromo-3-substituted thiophenes has been developed to produce head-to-tail polythiophenes. core.ac.ukacs.org

| Coupling Reaction | Catalyst/Reagents | Typical Application | Reference |

| Stille Coupling | Palladium catalyst, Organotin reagent | Synthesis of well-defined conjugated polymers. acs.org | acs.orgunimib.it |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid, Base | Efficient synthesis of polythiophenes and oligothiophenes. semanticscholar.org | semanticscholar.org |

| Kumada Coupling | Nickel catalyst, Grignard reagent | Preparation of regioregular polythiophenes. semanticscholar.org | semanticscholar.org |

Direct Heteroarylation Polymerization (DHAP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of one of the monomers. acs.orgntu.edu.sg This method involves the direct coupling of a C-H bond with a C-halogen bond. acs.org

DHAP has been successfully used to synthesize a variety of conjugated polymers. mdpi.com For example, thiophene-flanked monomers can be polymerized with multi-brominated monomers to create conjugated porous polymers. ntu.edu.sg The regioselectivity of the polymerization can be a challenge, but studies have shown that with the right choice of catalyst, ligands, and reaction conditions, highly regioregular polymers can be obtained. acs.orgacs.org For instance, the use of a Herrmann–Beller catalyst and specific phosphine (B1218219) ligands has been shown to lead to selective thiophene-thiophene couplings. acs.org The synthesis of a polymer from 2-bromo-3-hexylthiophene (B1249596) using DHAP has been optimized to yield a product with high regioregularity and molecular weight, comparable to that obtained from Stille coupling. acs.org

Metal-Catalyzed Polycondensation Methods

Building Block for Oligothiophene Architectures

Beyond its use in polymerization, this compound is a fundamental building block for the synthesis of well-defined oligothiophenes. ossila.comuni-stuttgart.de These shorter, discrete conjugated molecules are valuable as model compounds for their polymeric counterparts and have applications in their own right in molecular electronics. uni-stuttgart.descispace.com

The synthesis of discrete oligothiophenes requires precise, stepwise methods to control the length and substitution pattern of the final molecule. The bromine atom on this compound provides a reactive handle for such controlled syntheses. Metal-catalyzed cross-coupling reactions are again the methods of choice. semanticscholar.orguni-stuttgart.de

For example, 5-bromoterthiophene has been synthesized via a palladium-catalyzed cross-coupling of 5-bithienylmagnesium bromide and 2,5-dibromothiophene. uni-stuttgart.de The monobrominated oligothiophenes are valuable intermediates for the synthesis of longer, well-defined oligomers. uni-stuttgart.de The synthesis of 3,4′-dibromo-2,2′-bithiophene has been achieved through a metal-catalyzed cross-coupling, and its structure was confirmed by X-ray crystallography. rsc.org This compound can be further functionalized to create 3,4'-disubstituted 2,2'-bithiophenes. rsc.org

The synthesis of oligothiophenes can also be achieved through C-H activation strategies, which offer a more direct route to these molecules. amazonaws.com

| Oligomer | Synthetic Strategy | Significance | Reference |

| 5-Bromoterthiophene | Palladium-catalyzed cross-coupling | Key intermediate for longer oligomers. uni-stuttgart.de | uni-stuttgart.de |

| 3,4′-Dibromo-2,2′-bithiophene | Metal-catalyzed cross-coupling | Precursor for 3,4'-disubstituted bithiophenes. rsc.org | rsc.org |

| Various Oligothiophenes | Oxidative C–H/C–H coupling | Streamlined, metal-reagent-free synthesis. amazonaws.com | amazonaws.com |

The properties of oligothiophenes can be precisely tuned by introducing functional groups at specific positions. The 3-position of the bithiophene unit is a key site for functionalization. ossila.com Alkylation or arylation at this position can improve solubility and influence the crystallinity and morphology of thin films. ossila.com Introducing electron-withdrawing groups, such as fluorine or cyano groups, can make the resulting material more electron-deficient, which can enhance charge mobility and device stability. ossila.com

This compound is also a precursor for the synthesis of more complex, fused-ring systems. These fused structures, such as dithieno[3,2-b:2,3-d]pyrroles (DTP), dithieno[3,2-b:2,3-d]silole (DTS), and dithieno[3,2-b:2,3-d]selenophene (DTSe), exhibit enhanced conjugation and planarity, which are desirable for high-performance electronic materials. ossila.comossila.com The synthesis of these fused systems often involves the conversion of the bromine atoms on a 3,3'-dibromo-2,2'-bithiophene (B32780) precursor into other functional groups that can then undergo cyclization reactions.

Oligothiophenes functionalized with tetrathiafulvalene (B1198394) (TTF) units have also been synthesized, combining the properties of both moieties to create novel electroactive materials for applications in OFETs and solar cells. beilstein-journals.org

Discrete Oligomer Synthesis and Structural Control

Precursor for Fused Heterocyclic Systems

This compound and its derivatives, particularly 3,3'-dibromo-2,2'-bithiophene, are pivotal starting materials for the synthesis of complex fused heterocyclic systems. The bromine atoms at the 3 and 3' positions are strategically located for intramolecular cyclization reactions, leading to the formation of rigid, planar, and π-conjugated cores. These fused structures are essential building blocks for advanced organic materials. ossila.comossila.com

Synthesis of Dithieno[3,2-b:2',3'-d]pyrrole (DTP) Derivatives

Dithieno[3,2-b:2',3'-d]pyrroles (DTPs) are a prominent class of electron-rich fused heterocycles widely used in organic electronics. thieme-connect.comresearchgate.net The synthesis of N-substituted DTP derivatives frequently employs 3,3'-dibromo-2,2'-bithiophene as a key precursor. A common and efficient method is the Palladium-catalyzed Buchwald–Hartwig amination, which involves the cross-coupling of 3,3'-dibromo-2,2'-bithiophene with primary amines (alkyl or aryl amines). thieme-connect.combeilstein-journals.org This reaction proceeds via a tandem C-N bond formation and intramolecular cyclization to construct the central pyrrole (B145914) ring. thieme-connect.com

Another synthetic route involves the thermolysis of 3-azido-2,2'-bithiophene, which can be prepared from the corresponding bromo-bithiophene. beilstein-journals.org More recently, copper-catalyzed coupling reactions have also been utilized. For instance, N-acyl DTPs, which exhibit stabilized HOMO and LUMO energy levels due to the electron-withdrawing acyl groups, have been prepared from 3-bromothiophene (B43185) derivatives via copper-catalyzed amidation. researchgate.net However, attempts to react 3,3'-dibromo-2,2'-bithiophene directly with less reactive heteroaromatic amines under typical palladium or copper catalysis have shown limited success. thieme-connect.com The versatility of these methods allows for the introduction of a wide range of substituents on the nitrogen atom, enabling the fine-tuning of the electronic and physical properties of the resulting DTP materials for specific applications. researchgate.netmdpi.com

Table 1: Synthesis Methods for DTP Derivatives from Bithiophene Precursors

| Precursor | Reaction Type | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| 3,3'-Dibromo-2,2'-bithiophene | Buchwald–Hartwig Amination | Pd catalyst, Primary amine | N-alkyl/N-aryl DTPs | thieme-connect.com, beilstein-journals.org |

| 3,3'-Dibromo-2,2'-bithiophene | Copper-catalyzed Coupling | Cu catalyst, Amide | N-acyl DTPs | researchgate.net |

| 3-Azido-2,2'-bithiophene | Thermolysis | Heat | Parent H-DTP | beilstein-journals.org |

Formation of Dithieno[3,2-b:2',3'-d]silole (DTS) and Related Analogues

3,3'-Dibromo-2,2'-bithiophene is an indispensable building block for creating silicon-bridged fused thiophenes, known as dithieno[3,2-b:2',3'-d]siloles (DTS). ossila.com The synthesis typically involves a two-step process. First, the 3,3'-dibromo-2,2'-bithiophene is subjected to a lithium-halogen exchange reaction using a strong base like n-butyllithium (n-BuLi) to generate a 3,3'-dilithio-2,2'-bithiophene intermediate. This reactive intermediate is then quenched with a dichlorosilane (B8785471) (R₂SiCl₂), resulting in the formation of the central silole ring through intramolecular cyclization.

This synthetic strategy allows for the incorporation of various organic side chains (R groups) onto the silicon atom, which significantly influences the solubility, morphology, and electronic properties of the DTS-based materials. worldscientific.com The methodology is not limited to silicon and has been extended to create related analogues by using dichlorides of other Group 14 elements. For example, reacting the dilithio-bithiophene intermediate with dichlorogermanes (R₂GeCl₂) yields dithieno[3,2-b:2′,3′-d]germoles (DTG). ossila.com Furthermore, analogous selenium-fused systems, dithieno[3,2-b:2,3-d]selenophenes (DTSe), can also be synthesized from this versatile bithiophene precursor. ossila.com These DTS and related materials are crucial components in high-performance organic semiconductors. ossila.comossila.com

Spiro-Fused Bithiophene Systems

The utility of 3,3'-dibromo-2,2'-bithiophene extends to the synthesis of complex, three-dimensional spiro-fused systems. These structures are of great interest as they can disrupt intermolecular π-π stacking, which can be beneficial for creating solution-processable materials and for use as non-fullerene acceptors in organic solar cells. ossila.com

One notable example is the synthesis of 4,4′-Spiro-bis[cyclopenta[2,1-b;3,4-b′]dithiophene] (SCT). ossila.com The synthesis involves the lithiation of 3,3'-dibromo-2,2'-bithiophene followed by reaction with a suitable ketone to form the spiro center. Another important class of spiro compounds derived from bithiophene precursors are the 3,3'-bis(spirodienone)-bridged 2,2'-bithiophenes. nih.gov These molecules feature a unique structure where two spirodienone units bridge the bithiophene core. The synthesis allows for further functionalization through palladium-catalyzed cross-coupling reactions on the thiophene rings, enabling the creation of a variety of π-extended derivatives for applications in redox-active molecular switches. nih.gov

Development of Organic Semiconductors

This compound and its derivatives are fundamental building blocks in the design and synthesis of organic semiconductors. ossila.com The ability to form extended π-conjugated systems through polymerization or the creation of fused aromatic rings makes these compounds essential for applications in organic electronics. ossila.comossila.com The bromine atoms provide reactive sites for various cross-coupling reactions, allowing for the construction of complex molecular architectures with tailored electronic properties. ossila.com

Materials for Organic Field-Effect Transistors (OFETs)

3,3'-Dibromo-2,2'-bithiophene is extensively used as an intermediate in the synthesis of high-performance materials for organic field-effect transistors (OFETs). ossila.com The introduction of bromine atoms enhances the electron-withdrawing character of the bithiophene unit, which can improve the electrical characteristics of the final materials.

Polymers derived from bromo-bithiophenes have shown significant promise. For example, a homopolymer derived from 3,3′,5,5′-tetrabromo-2,2′-bithiophene was found to exhibit n-channel FET activity, with thin films showing a high degree of crystallinity and an electron mobility greater than 0.01 cm² V⁻¹s⁻¹ with a high current on/off ratio of 10⁷. ossila.com

Furthermore, 3,3'-dibromo-2,2'-bithiophene is a precursor to larger fused-ring systems like dithieno[3,2-b:2',3'-d]thiophene (DTT) and ossila.combenzothieno[3,2-b] ossila.combenzothiophene (BTBT), which are known for their exceptional charge transport properties. beilstein-journals.orgacs.org For instance, a 7-ring fused system incorporating a DTT core, synthesized from thiophene precursors, showed p-type mobility up to 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹. beilstein-journals.orgchemicalbook.com Derivatives of BTBT, such as 2,7-diphenyl-BTBT (DPh-BTBT), have achieved even higher mobilities, with vapor-processed devices showing values up to 2.0 cm² V⁻¹ s⁻¹. acs.org Asymmetric alkylated DTT analogues have demonstrated remarkable hole mobilities as high as 17.22 cm² V⁻¹ s⁻¹ in thermally evaporated polycrystalline films, highlighting the potential of bithiophene-derived materials in high-performance OFETs. beilstein-journals.orgresearchgate.net

Table 2: Performance of OFETs Based on this compound Derivatives

| Derivative Material | Device Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference(s) |

|---|---|---|---|---|

| Poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) | n-channel FET | > 0.01 | 10⁷ | ossila.com |

| EtH-T-DI-DTT | p-type OFET | 1.33 × 10⁻⁴ | - | beilstein-journals.org, chemicalbook.com |

| 2,7-Diphenyl-BTBT (DPh-BTBT) | p-type OFET | up to 2.0 | - | acs.org |

Components in Organic Photovoltaic (OPV) Devices

The versatility of this compound makes it a crucial intermediate for synthesizing components for organic photovoltaic (OPV) devices, including both donor and acceptor materials as well as hole transport layers. ossila.com The ability to modify the bithiophene core allows for precise tuning of energy levels (HOMO/LUMO) and optical bandgaps, which are critical for efficient light harvesting and charge separation in solar cells. ossila.com

Dithieno[3,2-b:2',3'-d]pyrrole (DTP), synthesized from 3,3'-dibromo-2,2'-bithiophene, serves as an excellent electron-donating building block. researchgate.net DTP-based dyes have been successfully used in dye-sensitized solar cells (DSSCs), and DTP derivatives have also been employed as highly effective hole transport materials (HTMs) in perovskite solar cells, contributing to power conversion efficiencies (PCEs) exceeding 18%. researchgate.netrsc.org

Copolymers incorporating bithiophene-derived units are also prominent in bulk heterojunction solar cells. For example, copolymers of bithiopheneimide and dithienosilole (DTS) have been developed for efficient solar cells. amazonaws.com In recent years, complex fused thiophene systems, often built up from functionalized thiophene and bithiophene units, have been used to create non-fullerene acceptors and donor polymers that have pushed OPV performance to new heights. Ternary blend OPVs utilizing multiple fused thiophene-based materials have achieved impressive PCEs of up to 19%, demonstrating the critical role of this class of materials, for which this compound is a foundational precursor. beilstein-journals.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3,3'-Dibromo-2,2'-bithiophene | DBBT |

| Dithieno[3,2-b:2',3'-d]pyrrole | DTP |

| Dithieno[3,2-b:2',3'-d]silole | DTS |

| Dithieno[3,2-b:2',3'-d]germole | DTG |

| Dithieno[3,2-b:2,3-d]selenophene | DTSe |

| 4,4′-Spiro-bis[cyclopenta[2,1-b;3,4-b′]dithiophene] | SCT |

| 3,3′,5,5′-Tetrabromo-2,2′-bithiophene | - |

| Dithieno[3,2-b:2',3'-d]thiophene | DTT |

| ossila.comBenzothieno[3,2-b] ossila.combenzothiophene | BTBT |

| 2,7-Diphenyl-BTBT | DPh-BTBT |

Materials for Organic Light-Emitting Diodes (OLEDs)

Extensive research has been conducted on the synthesis of novel organic materials for use in Organic Light-Emitting Diodes (OLEDs). These efforts often involve the use of various thiophene-based building blocks to create π-conjugated polymers and small molecules with desirable electroluminescent properties.

Based on a thorough review of available scientific literature, there is no specific information detailing the application of This compound as a direct precursor or intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The research in this area predominantly focuses on other brominated derivatives of 2,2'-bithiophene.

Notably, the isomeric compound, 3,3'-Dibromo-2,2'-bithiophene , is widely cited as a crucial building block in the development of materials for organic electronics, including OLEDs. ossila.com Its bifunctionality allows for the extension of the π-conjugated system through various cross-coupling reactions, which is a key strategy for tuning the electronic and photophysical properties of the final materials. ossila.com For instance, it serves as a precursor for the synthesis of more complex fused heterocyclic systems like dithieno[3,2-b:2′,3′-d]pyrroles (DTP), which have been investigated for their application in OLEDs. researchgate.net

Similarly, other brominated bithiophenes, such as 5-bromo-2,2'-bithiophene and its derivatives, have been utilized in the synthesis of electroluminescent materials. For example, 5-formyl-5'-bromo-2,2'-bithiophene has been mentioned as a precursor for organic electroluminescent materials in patent literature. core.ac.uk

While thiophene and its derivatives are fundamental to the design of OLED materials, the specific role of This compound in this application is not documented in the reviewed research. The focus remains on di- and poly-functionalized thiophene units that allow for the construction of larger, more complex conjugated systems required for efficient charge transport and light emission in OLED devices.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 3-Bromo-2,2'-bithiophene and its derivatives. Both ¹H and ¹³C NMR are employed to verify the substitution patterns on the thiophene (B33073) rings.

In the ¹H NMR spectrum of 3,3'-Dibromo-2,2'-bithiophene (B32780), the protons on the thiophene rings typically appear as doublets in the aromatic region. For instance, in a CDCl₃ solvent, characteristic peaks are observed at approximately δ 7.43 (d, J=5.4 Hz, 2H) and 7.09 (d, J=5.4 Hz, 2H). chemicalbook.com Another source reports similar shifts at δ 7.40 (d, J = 5.0 Hz, 2H) and 7.08 (d, J = 5.0 Hz, 2H). The presence and splitting pattern of these signals confirm the positions of the bromine atoms and the connectivity of the two thiophene rings. The integration of the peaks confirms the number of protons in each environment. For substituted derivatives, such as those with alkyl or triisopropylsilyl (TIPS) groups, additional signals will be present, and their chemical shifts and couplings provide further structural information. For example, in 3-Bromo-5-(triisopropylsilyl)thieno[3,2-b]thiophene, the thiophene protons appear as singlets at δ 7.39 and 7.29 ppm, while the triisopropylsilyl group gives rise to multiplets in the upfield region. beilstein-journals.org

The ¹³C NMR spectrum provides complementary information about the carbon framework. For 3,3'-Dibromo-2,2'-bithiophene, signals are observed around δ 130.8, 128.8, 127.5, and 112.6 ppm. chemicalbook.com The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the unambiguous assignment of the carbon signals and confirming the regiochemistry of the bromine substitution.

Table 1: Representative ¹H and ¹³C NMR Data for 3,3'-Dibromo-2,2'-bithiophene

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

| ¹H | 7.43 | d | 5.4 Hz | chemicalbook.com |

| ¹H | 7.09 | d | 5.4 Hz | chemicalbook.com |

| ¹³C | 130.8 | - | - | chemicalbook.com |

| ¹³C | 128.8 | - | - | chemicalbook.com |

| ¹³C | 127.5 | - | - | chemicalbook.com |

| ¹³C | 112.6 | - | - | chemicalbook.com |

| Note: Spectra recorded in CDCl₃. |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment in Synthetic Pathways

Mass spectrometry (MS) is an essential technique for verifying the molecular weight of this compound and its derivatives, as well as for assessing the purity of synthetic products. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

For 3,3'-Dibromo-2,2'-bithiophene (C₈H₄Br₂S₂), the expected molecular weight is approximately 324.06 g/mol . chemicalbook.com Mass spectra will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a key signature for identifying bromine-containing compounds. For example, in the synthesis of 3-bromo-2,5-dithiophen-2-ylthiophene, HRMS is used to confirm the molecular weight, with the [M+H]⁺ ion observed at m/z 337.32.

In the context of synthetic pathways, MS is used to identify intermediates and byproducts, thereby helping to optimize reaction conditions. For instance, in the synthesis of polymers derived from this compound, gel permeation chromatography (GPC) coupled with MS can be used to determine the molecular weight distribution of the resulting polymer.

X-ray Diffraction (XRD) for Single-Crystal and Thin-Film Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in both single crystals and thin films of materials derived from this compound.

Single-crystal XRD provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of tetrakis(2,2'-bithiophene-5-yl)silane has been determined, revealing a quasi-perfect tetrahedral geometry around the silicon atom and quasi-planar bithiophene units. revmaterialeplastice.ro Such studies on substituted bithiophenes have shown that intermolecular π-π interactions can significantly influence the solid-state packing. acs.orgrsc.org The crystal structure of a C-shaped molecule containing bithiophene-substituted quinoxaline (B1680401) rings revealed that the pendant bithiophene rings are oriented parallel to one another. nih.goviucr.org

In the context of thin films, which are relevant for electronic device applications, XRD is used to investigate the degree of crystallinity and the orientation of the molecules or polymer chains relative to the substrate. For instance, XRD analysis of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) films has been used to study their crystallinity. mdpi.com The presence of sharp diffraction peaks indicates a well-ordered structure, which is often desirable for achieving high charge carrier mobility in organic field-effect transistors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies in Solution and Solid State

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions and the extent of π-conjugation in this compound and its derivatives, both in solution and in the solid state. The absorption maxima (λ_max) provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In solution, the UV-Vis spectrum of a conjugated molecule like this compound will typically show an absorption band corresponding to the π-π* transition. The position of this band is sensitive to the length of the conjugated system and the nature of any substituents. For example, polymers derived from 3-substituted thiophenes exhibit λ_max values that are indicative of the regioregularity of the polymer chain. cmu.edu

In the solid state, the UV-Vis absorption spectrum can be different from that in solution due to intermolecular interactions. For thin films of polythiophenes, the absorption spectrum often shows a red-shift and the appearance of vibronic structure, which is indicative of a more planar and ordered conformation of the polymer backbone. cmu.edugoogle.com For example, solid-state UV-Vis spectra of poly(3-hexylthiophene) films show a λ_max around 550 nm. cmu.edu Furthermore, in doped conducting polymers, additional absorption bands corresponding to polaron and bipolaron states can be observed in the near-infrared (NIR) region. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations and conformational properties of this compound and its derivatives. These techniques are complementary and can be used to identify characteristic functional groups and to study the conformational changes that occur upon polymerization or in different environments.

FT-IR spectroscopy is sensitive to changes in the dipole moment during a vibration. The FT-IR spectrum of a thiophene-containing compound will show characteristic C-H, C-C, and C-S stretching and bending vibrations. dergipark.org.tr For polymers, FT-IR can be used to confirm the structure of the polymer and to study the effects of doping. pkusz.edu.cn

Raman spectroscopy, on the other hand, is sensitive to changes in polarizability. It is particularly useful for studying the C=C stretching modes in conjugated systems, which are strongly enhanced in the Raman spectrum. The frequencies of these modes are sensitive to the effective conjugation length, making Raman spectroscopy a powerful tool for studying the conformational order in polythiophene films. dergipark.org.trresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes. dergipark.org.trwhiterose.ac.ukajol.info

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior in Polymerization and Device Applications

Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for investigating the redox behavior of this compound and its derivatives. This information is vital for understanding their electropolymerization and their performance in electronic devices such as transistors and solar cells.

CV measurements can determine the oxidation and reduction potentials of a molecule. For a monomer like this compound, the oxidation potential is an important parameter that determines the ease of electropolymerization. The electrochemical oxidation of 2,2'-bithiophene (B32781) and 3-bromothiophene (B43185) yields conducting polymers that can be further oxidized at less positive potentials than the corresponding monomers. electrochemsci.org The CV of a polymer film reveals its redox activity, including the potentials for p-doping (oxidation) and n-doping (reduction). For example, poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] films show a reversible p-doping process. acs.org

The shape of the cyclic voltammogram can also provide information about the stability of the doped states and the kinetics of the redox processes. In the context of device applications, the HOMO and LUMO energy levels of a material can be estimated from its oxidation and reduction potentials, which is critical for designing efficient organic electronic devices. researchgate.netmdpi.com

Table 2: Electrochemical Characteristics of Bithiophene and Bromothiophene Monomers

| Compound | Solvent | Oxidation Peak Potential (V vs. Ag wire) | Reference |

| 2,2'-Bithiophene | Dichloromethane | 1.25 | electrochemsci.org |

| 3-Bromothiophene | Dichloromethane | 1.80 | electrochemsci.org |

| BiT-co-BrT | Dichloromethane | 1.30 | electrochemsci.org |

| Supporting electrolyte: TBAPF₆ |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States of Derived Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of materials derived from this compound. It is particularly valuable for characterizing thin films and the interfaces in electronic devices.

XPS works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For polythiophene films, XPS can be used to determine the carbon-to-sulfur ratio, which can be compared to the expected stoichiometry. aip.org It can also be used to detect the presence of dopant ions and to study the changes in the electronic structure of the polymer upon doping. aip.orgnih.gov For instance, in doped polythiophene, the S 2p core-level spectrum can sometimes be resolved into components corresponding to neutral and positively charged sulfur atoms. nih.gov

XPS is also a powerful tool for investigating the interface between a polymer film and a substrate, such as the formation of S–O–Si or S–Si bonds when polythiophene is grown on an oxidized silicon surface. aip.org This information is crucial for understanding and controlling the performance of organic electronic devices.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial analytical technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound and its related structures. This method separates dissolved polymer molecules based on their hydrodynamic volume or "effective size" in solution. The resulting data provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These parameters are fundamental in understanding how polymerization conditions influence the final properties of the material.

In the context of polymers synthesized from bithiophene-based monomers, GPC is widely used to assess the outcome of various polymerization methods, including electrochemical polymerization and chemical coupling reactions. For instance, the molecular weight of electrochemically prepared poly(3-alkylthiophene)s has been systematically studied using GPC. Research has shown that the molecular weight of these polymers generally increases as the applied polymerization potential is raised within a certain range, for example, from 1.3V to 1.7V. kpi.ua

GPC analysis is also essential for characterizing soluble polymers derived from substituted 2,2'-bithiophenes, such as poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s. The excellent solubility of these polymers in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607) facilitates their analysis by GPC. acs.org The molecular weights of these polymers can be estimated using polystyrene standards as a reference. acs.org Studies on a series of poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s with varying alkyl chain lengths (from butyl to dodecyl) have reported number-average molecular weights (Mn) in the range of approximately 4,000 to 5,500 g/mol , with polydispersity indices (PDI) typically between 1.4 and 1.8. acs.org

Furthermore, the polymerization of related monomers, like 2-bromo-3-alkylthiothiophenes, initiated by Brønsted acids also relies on GPC for characterization. These cationic chain-growth polymerizations yield poly(3-alkylthiothiophene)s with weight-average molecular weights (Mw) generally in the range of 2,000 to 3,000 g/mol . rsc.org

The data obtained from GPC is instrumental for establishing structure-property relationships, allowing researchers to correlate polymerization parameters with the molecular architecture and, consequently, the electronic and physical properties of the final polymer material.

Table 1: GPC Data for Various Thiophene-Based Polymers

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(3-n-pentylthiophene) (at 1.35 V) | 4,700 | 21,000 | 4.47 | kpi.ua |

| Poly(3-n-pentylthiophene) (at 1.5 V) | 9,500 | 45,000 | 4.74 | kpi.ua |

| Poly(3-n-pentylthiophene) (with 2,2'-bithiophene) | 1,400 | 1,800 | 1.29 | dtic.mil |

| Poly[3,3'-di(butylsulfanyl)-2,2'-bithiophene] | 5,500 | 9,900 | 1.8 | acs.org |

| Poly[3,3'-di(hexylsulfanyl)-2,2'-bithiophene] | 4,500 | 7,200 | 1.6 | acs.org |

| Poly[3,3'-di(octylsulfanyl)-2,2'-bithiophene] | 4,000 | 5,600 | 1.4 | acs.org |

| Poly[3,3'-di(dodecylsulfanyl)-2,2'-bithiophene] | 4,500 | 6,300 | 1.4 | acs.org |

| Poly(3-butylthiothiophene) | - | ~2,000-3,000 | - | rsc.org |

Theoretical and Computational Investigations of 3 Bromo 2,2 Bithiophene Systems

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-bromo-2,2'-bithiophene, DFT calculations are instrumental in understanding its fundamental electronic properties, which are crucial for its application in organic electronics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the optoelectronic properties of a molecule. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between these frontier orbitals dictates the electronic band gap.

For bithiophene and its derivatives, the position of the bromine substituent significantly influences the HOMO and LUMO energy levels. Theoretical studies on related brominated bithiophenes indicate that the electron-withdrawing nature of the bromine atom generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This effect can enhance the air stability of the material and modify its charge injection properties in electronic devices.

While specific DFT calculations for this compound are not widely published, data from analogous compounds provide valuable insights. For instance, DFT calculations on 5,5'-dibromo-2,2'-bithiophene (B15582) using the B3LYP/6-311++G** level of theory show a significant lowering of the band gap upon certain modifications. researchgate.net The HOMO-LUMO energy gap for the parent 5,5'-dibromo-2,2'-bithiophene was calculated to be 4.20 eV. researchgate.net It is expected that this compound would also exhibit a HOMO-LUMO gap in a similar range, influenced by the specific position of the bromo substituent.

Table 1: Representative Frontier Molecular Orbital Energies of a Related Bithiophene Derivative

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) |

| 5,5'-Dibromo-2,2'-bithiophene | B3LYP/6-311++G** | -6.50 | -2.30 |

Note: The data presented is for a closely related isomer and serves as a representative example. Actual values for this compound may vary.

The band gap energy is a critical parameter for semiconductor materials, determining their electrical conductivity and optical properties. In the context of organic semiconductors, a smaller band gap is often desirable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The band gap of this compound can be estimated from the difference between the HOMO and LUMO energy levels calculated using DFT. For a related compound, 5,5'-dibromo-2,2'-bithiophene, the calculated band gap is 4.20 eV. researchgate.net Introducing different substituents can tune this gap; for example, doping with boron was shown to decrease the band gap to 3.47 eV, thereby enhancing its potential optoelectronic properties. researchgate.net

Table 2: Calculated Band Gap Energy for a Related Bithiophene System

| Compound | Computational Method | Calculated Band Gap (eV) |

| 5,5'-Dibromo-2,2'-bithiophene | DFT (B3LYP/6-311++G**) | 4.20 |

Note: This value is for a related isomer and provides an estimate of the expected band gap for this compound.

The charge density distribution and molecular electrostatic potential (MEP) map provide a visual representation of the electronic landscape of a molecule. The MEP is particularly useful for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions.

In this compound, the electron-rich sulfur atoms and the π-systems of the thiophene (B33073) rings are expected to have a negative electrostatic potential (red regions in an MEP map), indicating their nucleophilic character. Conversely, the hydrogen atoms and the region around the electron-withdrawing bromine atom would exhibit a positive electrostatic potential (blue regions), indicating electrophilic character. These maps are crucial for understanding how the molecule will interact with other molecules and surfaces, which is important for designing self-assembling materials and predicting crystal packing. For example, in related brominated thiophene derivatives, MEP maps have been used to rationalize the regioselectivity of chemical reactions.

Band Gap Energy Determination

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules in a condensed phase (e.g., in a crystal or in solution).

The two thiophene rings in 2,2'-bithiophene (B32781) are not rigidly fixed and can rotate relative to each other. The dihedral angle between the rings is a key conformational parameter that influences the degree of π-conjugation and, consequently, the electronic properties of the molecule. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (e.g., syn or anti) and the energy barriers between them. The presence of the bromine atom at the 3-position is expected to introduce steric hindrance that will affect the preferred conformations and the rotational barrier.

In the condensed phase, MD simulations can also model the intermolecular interactions between multiple this compound molecules. These simulations can predict how the molecules will pack in a solid state, which is crucial for determining charge transport properties in thin-film devices. The simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the bromine atom.

Mechanistic Studies of Reactions Involving this compound

Computational methods are extensively used to study the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental techniques alone. For this compound, a key class of reactions is the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and is widely used to synthesize more complex conjugated systems from precursors like this compound. A typical Suzuki-Miyaura reaction involves an organoboron compound and an organic halide, catalyzed by a palladium complex.

DFT calculations can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. A critical aspect of these studies is the identification and characterization of the transition state for each elementary step. The transition state is the highest energy point along the reaction coordinate and determines the rate of the reaction.

Reaction Pathway Elucidation for Bromination and Functionalization

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways involved in the synthesis and subsequent functionalization of this compound. These studies provide critical insights into regioselectivity, reaction energetics, and transition states that are often difficult to determine experimentally.

Bromination of 2,2'-bithiophene: The synthesis of brominated bithiophenes requires careful control to achieve the desired isomer. Halogenation of thiophene is known to be extremely rapid and can easily lead to poly-substituted products. ossila.com Computational studies on related heterocyclic systems, such as BINOL, demonstrate how the electronic properties of the substrate dictate the regioselectivity of electrophilic substitution. nih.govacs.org For 2,2'-bithiophene, the α-positions (5 and 5') are the most electron-rich and thus the most susceptible to electrophilic attack. However, achieving substitution at the β-position (like the 3-position) is more challenging.

Computational models can predict the most likely sites for bromination by calculating the distribution of electron density and the energies of potential cationic intermediates (sigma complexes). For instance, DFT calculations of the Highest Occupied Molecular Orbital (HOMO) can reveal the nucleophilic centers of the molecule, predicting the most favorable sites for electrophilic attack. nih.govacs.org To synthesize this compound, strategies often involve directed synthesis. One such method involves the use of a directing group or a specific reaction sequence, such as lithiation followed by quenching with a bromine source. nih.govchemicalbook.com Theoretical models can help optimize these multi-step syntheses by predicting the stability of intermediates and the energy barriers for each step. chemicalbook.com For example, a synthesis of 3,3'-dibromo-2,2'-bithiophene (B32780) involves lithiation of 3-bromothiophene (B43185) followed by copper(II) chloride-mediated coupling, a pathway that can be modeled to understand its efficiency and potential side reactions. chemicalbook.com

Functionalization of this compound: The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions (like Suzuki or Stille) or lithium-halogen exchange.

Lithium-Halogen Exchange: Computational studies on related bromo-aromatic compounds show that treating this compound with an organolithium reagent like n-butyllithium would generate a highly reactive 3-lithio-2,2'-bithiophene intermediate. Theoretical modeling can predict the stability of this organometallic intermediate and elucidate the mechanism of its subsequent reaction with various electrophiles. This is crucial as undesired rearrangements can sometimes occur. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, Raman Spectra)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound and its derivatives. By simulating these spectra, researchers can corroborate experimental findings, assign vibrational modes, and understand the electronic transitions that give rise to the observed optical properties.

Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are frequently employed to compute the vibrational frequencies of molecules. dergipark.org.trresearchgate.net For thiophene derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement between calculated and experimental spectra. dergipark.org.trresearchgate.netelixirpublishers.com

For a related compound, 3-bromo-2-nitrothiophene, DFT calculations were used to support the experimental IR and Raman data. ias.ac.in The computed vibrational frequencies for the optimized molecular geometry were found to be in close agreement with the recorded spectra, allowing for confident assignment of the observed vibrational bands. ias.ac.in Similar studies on other functionalized bithiophenes demonstrate the reliability of this approach. dergipark.org.trresearchgate.net The calculated spectra help to distinguish between different conformers and to understand how functionalization affects the vibrational modes of the bithiophene core. researchgate.netias.ac.in

Table 6.4.1: Comparison of Experimental and Calculated Vibrational Frequencies for a Bithiophene Derivative Data derived from studies on related thiophene compounds, illustrating the typical accuracy of DFT calculations.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) [Method] |

|---|---|---|

| C-H stretch | 3100 | 3105 [B3LYP/6-31G(d)] |

| C=C ring stretch | 1450 | 1445 [B3LYP/6-31G(d)] |

| C-S stretch | 840 | 835 [B3LYP/6-31G(d)] |

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). elixirpublishers.comlongdom.org These calculations can predict the wavelength of maximum absorption (λmax) and the energies of electronic transitions, such as the π-π* transitions common in conjugated systems like bithiophene. longdom.orgacs.org

Studies on various bithiophene derivatives show that TD-DFT calculations can accurately predict trends in absorption spectra upon substitution. longdom.orgacs.org For example, calculations can show how adding electron-donating or electron-withdrawing groups to the bithiophene core causes a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. researchgate.netacs.org The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the charge-transfer character of the excitations. longdom.orgacs.org For a related compound, 3-bromo-2-nitrothiophene, the main absorption band was attributed to a π → π* transition. ias.ac.in

Structure-Property Relationship Studies in Derived Organic Electronic Materials

Computational modeling is essential for establishing structure-property relationships in organic electronic materials derived from this compound. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect the electronic properties crucial for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are critical determinants of a material's electronic behavior. DFT calculations are routinely used to compute these values. dergipark.org.trresearchgate.netlongdom.org

HOMO Level: The HOMO energy is related to the ionization potential and indicates the material's ability to donate electrons (p-type character). A higher HOMO level generally corresponds to better p-type performance but can also lead to lower stability in air. researchgate.net

LUMO Level: The LUMO energy is related to the electron affinity and indicates the ability to accept electrons (n-type character).

Energy Gap (E_gap): The difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a key parameter that determines the material's optical absorption profile and is correlated with its chemical stability. researchgate.net

Computational studies on bithiophene-based polymers have shown that the nature and position of substituents significantly impact these energy levels. researchgate.netresearchgate.net For example, attaching electron-withdrawing groups to the bithiophene backbone generally lowers both the HOMO and LUMO levels, which can improve stability and facilitate electron injection. acs.org Conversely, electron-donating groups raise these levels.

Table 6.5.1: Calculated Electronic Properties for Model Bithiophene Derivatives Illustrative data based on typical values from computational studies on functionalized bithiophenes.

| Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Bithiophene | None | -5.9 | -1.7 | 4.2 |

| Derivative A | Electron-Donating | -5.5 | -1.5 | 4.0 |

Molecular Geometry and Packing: The performance of organic electronic devices is not only dependent on the properties of individual molecules but also heavily influenced by how these molecules arrange themselves in the solid state.

Torsional Angles: Quantum mechanical calculations have investigated the conformational properties of 2,2'-bithiophene and its derivatives. acs.org The torsional angle between the two thiophene rings is a critical parameter that affects the degree of π-conjugation. A more planar conformation leads to a smaller HOMO-LUMO gap and improved charge transport. Computational studies can predict the preferred torsional angles and the energy barriers to rotation, providing insight into the molecule's structural flexibility. acs.org

Intermolecular Interactions: The way molecules pack in a crystal lattice determines the intermolecular electronic coupling, which is crucial for efficient charge transport between molecules. DFT calculations can be used to predict the strength of these couplings. acs.org By designing and modeling derivatives of this compound, it is possible to predict how changes in molecular shape and functional groups will influence the solid-state packing and, consequently, the charge carrier mobility of the resulting material. researchgate.netacs.org

Advanced Research Directions and Future Perspectives

Precision Synthesis of Regioregular 3-Bromo-2,2'-bithiophene-Based Polymers

The synthesis of regioregular polythiophenes, characterized by a consistent head-to-tail (HT) arrangement of monomer units, is crucial for achieving superior electronic properties. cmu.edu Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance that forces the polymer backbone to twist, disrupting π-conjugation and diminishing conductivity. cmu.edu Consequently, a primary research focus is the development of precise polymerization techniques that maximize regioregularity.

Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a leading method for synthesizing well-defined conjugated polymers. rsc.orgethz.ch This chain-growth mechanism involves the reaction of a Grignard-functionalized monomer, such as a derivative of this compound, with a nickel catalyst. The McCullough method, a foundational technique, involves the lithiation of 2-bromo-3-alkylthiophenes followed by transmetalation with a magnesium halide and subsequent polymerization using a catalyst like Ni(dppp)Cl₂ to yield polymers with 98-100% HT couplings. cmu.edu

Modern advancements continue to optimize these processes. For instance, the choice of catalyst and reaction conditions significantly impacts polymer properties. Nickel(II) catalysts bearing N-heterocyclic carbene (NHC) ligands, such as [CpNiCl(SIPr)], have been employed for the deprotonative C–H functionalization polycondensation of substituted bromothiophenes, yielding high molecular weight polymers with excellent regioregularity. rsc.org The reactivity of monomers in KCTP is heavily influenced by their substitution patterns; steric hindrance can impede or even prevent polymerization, highlighting the need for careful monomer design. acs.orgipfdd.de

Future work will likely focus on achieving even greater control over molecular weight, reducing polydispersity, and synthesizing complex architectures like block copolymers. nih.gov The ability to create perfectly regular, monodisperse model systems is essential for fundamentally understanding the structure-property relationships in these semiconducting polymers. ethz.ch

| Polymerization Method | Catalyst/Reagents | Key Features |

| Kumada Catalyst-Transfer Polycondensation (KCTP) / GRIM | Monomer Grignard reagent, Ni(dppp)Cl₂ or other Ni catalysts | Chain-growth mechanism, enables synthesis of well-defined, regioregular polymers. cmu.edursc.org |

| McCullough Method | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | One of the first methods to produce highly regioregular (98-100% HT) poly(3-alkylthiophenes). cmu.edu |

| C-H Functionalization Polycondensation | Knochel-Hauser base (TMPMgCl·LiCl), [CpNiCl(SIPr)] | Allows for direct polymerization from C-H bonds, offering high atomic efficiency. rsc.org |

| Stille Coupling | Organostannane derivatives, Palladium catalysts (e.g., Pd₂(dba)₃/P(o-tol)₃) | Versatile C-C bond formation, used for creating thiophene-based oligomers and polymers. |

Integration into Multi-Component Organic Electronic Systems

Derivatives of this compound are integral to a wide array of organic electronic devices due to their semiconducting properties. ossila.com The bromo-substituent provides a reactive handle for further functionalization, allowing for the tuning of electronic and photophysical properties to meet the specific demands of different applications. ossila.com

Organic Field-Effect Transistors (OFETs): Polymers and small molecules derived from this compound are extensively used as the active channel material in OFETs. The bromine atom's electron-withdrawing nature can enhance the material's air stability by lowering the Highest Occupied Molecular Orbital (HOMO) energy level. Functionalization at the 3-position influences crystallinity and film morphology, which are critical for efficient charge transport. ossila.com For example, a homopolymer derived from 3,3′,5,5′-tetrabromo-2,2′-bithiophene has demonstrated n-channel FET activity with high crystallinity and an electron mobility exceeding 0.01 cm² V⁻¹s⁻¹. ossila.com

Organic Photovoltaics (OPVs): In OPV applications, bithiophene-based materials often serve as the electron donor in a bulk heterojunction (BHJ) with an acceptor material, such as a fullerene derivative. The ability to modify the bithiophene structure allows for the optimization of the material's absorption spectrum to better match solar irradiance, thereby increasing the power conversion efficiency (PCE). Research has demonstrated that copolymers incorporating dithienopyrrole (DTP), a fused structure synthesized from bithiophene precursors, can be effective in solar cells. chemicalbook.com

Organic Light-Emitting Diodes (OLEDs): As precursors for light-emitting materials, this compound derivatives can be tailored to achieve specific emission colors and high quantum efficiencies. ossila.com

Chemical Sensors: The conductivity of semiconducting polymers based on this compound can be modulated by exposure to specific analytes, making them suitable for use in chemical sensors. alfa-chemistry.com

Future research aims to integrate these materials into more complex, multi-component systems, such as tandem solar cells and sophisticated sensor arrays. A key challenge is managing the interfaces between different material layers to ensure efficient charge transfer and device stability.

| Device Application | Role of Bithiophene Derivative | Key Performance Metrics |

| OFETs | Active semiconductor layer | Charge carrier mobility, On/Off ratio, Air stability. ossila.com |

| OPVs | Electron donor material | Power Conversion Efficiency (PCE), Open-circuit voltage (Voc), Short-circuit current (Jsc). rsc.org |

| OLEDs | Light-emitting material | External Quantum Efficiency (EQE), Emission color, Luminance. ossila.com |

| Sensors | Active sensing material | Sensitivity, Selectivity, Response time. alfa-chemistry.com |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the this compound core is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The development of new and more efficient catalytic systems is a continuous research endeavor, aiming for milder reaction conditions, higher yields, improved selectivity, and greater functional group tolerance.

Palladium- and nickel-based catalysts are staples for reactions like Suzuki, Stille, and Kumada couplings, which form new carbon-carbon bonds at the brominated site. acgpubs.org For example, Stille coupling using Pd₂(dba)₃ and P(o-tol)₃ is used to produce thiophene-based oligomers. Similarly, Kumada cross-coupling reactions have been optimized using iron, nickel, and palladium catalysts to efficiently couple bromothiophenes with Grignard reagents. acgpubs.org

A significant area of research is C-H activation, which offers a more atom-economical route to functionalization by directly forming bonds at C-H sites, avoiding the need for pre-functionalized organometallic reagents. rsc.org Nickel-catalyzed deprotonative C-H functionalization polycondensation is a powerful tool for synthesizing regioregular polythiophenes. rsc.org

Future explorations will likely involve:

Earth-Abundant Metal Catalysts: Moving away from expensive and rare metals like palladium towards more abundant and cost-effective alternatives such as iron, copper, and manganese. acgpubs.orgresearchgate.net

Photoredox Catalysis: Utilizing light to drive chemical reactions under very mild conditions, offering new reaction pathways and selectivities.

Flow Chemistry: Implementing catalytic reactions in continuous flow reactors can improve reaction efficiency, scalability, and safety, which is crucial for industrial production. researchgate.net

The ultimate goal is to build a diverse toolbox of catalytic methods that allow for the precise and predictable synthesis of a vast library of this compound derivatives. mdpi.com

Development of High-Performance Bithiophene-Based Materials through Molecular Engineering

Molecular engineering provides a powerful strategy to fine-tune the optoelectronic and physical properties of materials derived from this compound. By systematically modifying the molecular structure, researchers can rationally design materials for specific high-performance applications. pkusz.edu.cnacs.org

Key molecular engineering strategies include:

Side-Chain Engineering: Attaching different alkyl or alkoxy side chains to the bithiophene backbone is a common method to control solubility, processability, and solid-state packing. ossila.com Long alkyl chains can improve film-forming properties, which is critical for device fabrication. ossila.com

Backbone Modification: Introducing electron-donating or electron-withdrawing groups directly onto the conjugated backbone can systematically alter the material's HOMO and LUMO energy levels. ossila.compkusz.edu.cn Substituting the bromine atoms with fluorine or cyano (CN) groups, for example, makes the structure more electron-deficient, which can improve charge mobility and device efficiency. ossila.com